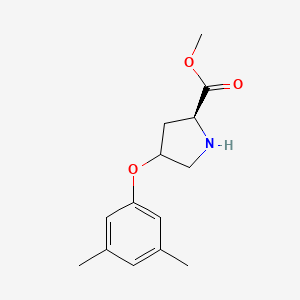
1-(2,2-Diethoxyethyl)-3-ethylurea
描述
1-(2,2-Diethoxyethyl)-3-ethylurea: is an organic compound with the molecular formula C9H20N2O3 It is a derivative of urea, where the hydrogen atoms are substituted with ethyl and 2,2-diethoxyethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Diethoxyethyl)-3-ethylurea typically involves the reaction of 2,2-diethoxyethanol with ethyl isocyanate in the presence of a catalyst. The reaction proceeds as follows:
Step 1: 2,2-Diethoxyethanol is reacted with ethyl isocyanate.
Step 2: The reaction mixture is heated under reflux conditions.
Step 3: The product is purified by recrystallization or column chromatography.
The reaction conditions generally involve the use of an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture-sensitive reactions. The reaction temperature is typically maintained between 60-80°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems for monitoring and controlling the reaction conditions ensures consistent product quality.
化学反应分析
Types of Reactions
1-(2,2-Diethoxyethyl)-3-ethylurea undergoes various types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding urea and alcohol.
Oxidation: Oxidative cleavage of the diethoxyethyl group can occur, leading to the formation of aldehydes or carboxylic acids.
Substitution: The ethyl and diethoxyethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, typically at elevated temperatures (50-70°C).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Substitution: Nucleophilic reagents such as amines or thiols, often in the presence of a catalyst.
Major Products Formed
Hydrolysis: Urea and 2,2-diethoxyethanol.
Oxidation: Aldehydes or carboxylic acids.
Substitution: Various substituted urea derivatives.
科学研究应用
1-(2,2-Diethoxyethyl)-3-ethylurea has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
作用机制
The mechanism of action of 1-(2,2-Diethoxyethyl)-3-ethylurea depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The diethoxyethyl group can enhance the compound’s solubility and bioavailability, improving its efficacy.
相似化合物的比较
Similar Compounds
1-(2,2-Dimethoxyethyl)-3-ethylurea: Similar structure but with methoxy groups instead of ethoxy groups.
1-(2,2-Diethoxyethyl)-3-methylurea: Similar structure but with a methyl group instead of an ethyl group.
1-(2,2-Diethoxyethyl)-3-phenylurea: Similar structure but with a phenyl group instead of an ethyl group.
Uniqueness
1-(2,2-Diethoxyethyl)-3-ethylurea is unique due to the presence of both ethyl and diethoxyethyl groups, which confer specific chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.
属性
IUPAC Name |
1-(2,2-diethoxyethyl)-3-ethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O3/c1-4-10-9(12)11-7-8(13-5-2)14-6-3/h8H,4-7H2,1-3H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SICPFQHTZZQPCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40669776 | |
| Record name | N-(2,2-Diethoxyethyl)-N'-ethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40669776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049730-49-5 | |
| Record name | N-(2,2-Diethoxyethyl)-N'-ethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40669776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one](/img/structure/B1390162.png)
![[3-(2-Aminoethoxy)phenyl]methanol](/img/structure/B1390164.png)









